1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18846976
InChI: InChI=1S/C10H9ClF4S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2
SMILES:
Molecular Formula: C10H9ClF4S
Molecular Weight: 272.69 g/mol

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18846976

Molecular Formula: C10H9ClF4S

Molecular Weight: 272.69 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene -

Specification

Molecular Formula C10H9ClF4S
Molecular Weight 272.69 g/mol
IUPAC Name 2-(3-chloropropyl)-1-fluoro-3-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C10H9ClF4S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2
Standard InChI Key KULFCZGEUBUSAK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)SC(F)(F)F)CCCCl)F

Introduction

Overview of the Compound

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene is an organic compound characterized by its unique molecular structure, which includes a chloropropyl group, a fluoro substituent, and a trifluoromethylthio group attached to a benzene ring. The molecular formula of the compound is C10H9ClF4S, with a molecular weight of approximately 272.69 g/mol.

This compound belongs to the category of halogenated organic compounds due to the presence of chlorine and fluorine atoms, as well as sulfur in its structure. These features significantly influence its chemical reactivity and potential interactions with biological systems.

Synthesis Methods

The synthesis of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene typically involves several key steps:

  • Introduction of the Trifluoromethylthio Group: This process often utilizes reagents such as trifluoromethanesulfenyl chloride to incorporate the trifluoromethylthio (-SCF3) group into the benzene framework.

  • Halogenation Reactions: The chloropropyl and fluoro substituents are introduced using halogenation reactions under controlled conditions.

  • Catalysts and Reagents: Specific catalysts or reagents are employed to enhance reaction efficiency and yield while minimizing side products.

Industrial production methods frequently utilize continuous flow reactors to optimize reaction conditions, improve yields, and reduce waste by-products.

Chemical Reactivity

The compound exhibits diverse reactivity due to its functional groups:

  • Electrophilic Substitution Reactions: The benzene ring can undergo further substitution reactions due to its electron-withdrawing substituents.

  • Nucleophilic Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

  • Biological Interactions: The trifluoromethylthio group enhances lipophilicity and membrane permeability, potentially increasing interaction with biological targets.

Applications

The compound has notable applications in both scientific research and industrial settings:

  • Chemical Research:

    • Used as an intermediate in synthesizing more complex organic molecules.

    • Participates in studies exploring halogenated compounds' reactivity and biological effects.

  • Industrial Applications:

    • Utilized in agrochemical formulations.

    • Potential precursor for pharmaceuticals or materials with specific properties.

  • Biological Studies:

    • Investigated for its ability to interact with enzymes or receptors due to its unique structure.

Key Findings from Research

Studies on this compound have highlighted several important aspects:

  • Its reactivity is significantly influenced by the electron-withdrawing effects of the trifluoromethylthio group.

  • The lipophilicity conferred by this group enhances membrane penetration, making it a candidate for drug delivery research.

  • Its halogenated structure may contribute to specific binding interactions in biological systems, warranting further investigation into potential pharmacological applications.

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